3-Cyclohexylpropionyl chloride
Overview
Description
It is a clear, slightly yellow liquid with a boiling point of 124-126°C at 35 mmHg and a density of 1.0345 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropionyl chloride can be synthesized through the reaction of cyclohexylpropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclohexylpropionic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux until the reaction is complete, usually indicated by the cessation of gas evolution .
Industrial Production Methods: In industrial settings, the production of cyclohexylpropionyl chloride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to cyclohexylpropionic acid using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylpropionic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Cyclohexylpropionic Acid: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
3-Cyclohexylpropionyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexylpropionyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
3-Cyclohexylpropionyl chloride can be compared with other acyl chlorides such as:
Propionyl chloride: Similar in structure but lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexanecarbonyl chloride: Similar in having a cyclohexyl group but differs in the position of the carbonyl group.
Benzoyl chloride: Contains an aromatic ring instead of a cyclohexyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a propionyl chloride moiety, which imparts specific steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
3-cyclohexylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUADTOTVJUYCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192341 | |
Record name | Cyclohexylpropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39098-75-4 | |
Record name | Cyclohexanepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39098-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylpropionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039098754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylpropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylpropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLPROPIONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2A8T7JT2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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